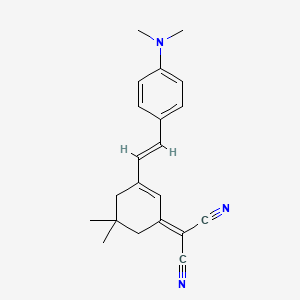
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-(Dimetilamino)estiril)-5,5-dimetilciclohex-2-en-1-ilideno)malononitrilo es un compuesto orgánico conocido por sus propiedades estructurales y fotofísicas únicas. Este compuesto se caracteriza por la presencia de un grupo dimetilamino, un grupo estiril y una parte de malononitrilo, que contribuyen a su comportamiento químico distintivo y aplicaciones en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-(4-(Dimetilamino)estiril)-5,5-dimetilciclohex-2-en-1-ilideno)malononitrilo típicamente implica un proceso de varios pasos. Un método común incluye la reacción de condensación de Knoevenagel, donde el malononitrilo reacciona con un aldehído en presencia de una base como la piperidina. Las condiciones de reacción a menudo implican la reflujo de la mezcla en un solvente adecuado como etanol o acetonitrilo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-(4-(Dimetilamino)estiril)-5,5-dimetilciclohex-2-en-1-ilideno)malononitrilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo dimetilamino.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como haluros o aminas en presencia de un catalizador adecuado.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-(3-(4-(Dimetilamino)estiril)-5,5-dimetilciclohex-2-en-1-ilideno)malononitrilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una sonda fluorescente en diversas técnicas analíticas.
Biología: Se emplea en el estudio de procesos celulares e imagen debido a sus propiedades fluorescentes.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y como herramienta de diagnóstico.
Industria: Se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3-(4-(Dimetilamino)estiril)-5,5-dimetilciclohex-2-en-1-ilideno)malononitrilo implica su interacción con objetivos moleculares y vías específicas. Las propiedades fluorescentes del compuesto se atribuyen a su capacidad de sufrir procesos de transferencia de electrones inducidos por la luz (PET). Esta interacción conduce a la emisión de luz tras la excitación, lo que la hace útil en aplicaciones de imagen y diagnóstico .
Comparación Con Compuestos Similares
Compuestos similares
- (E)-3-(4-(Dimetilamino)estiril)-5,5-dimetilciclohex-2-en-1-ona
- (E)-2-(4-(Dimetilamino)estiril)-1,1,3-trimetil-1H-benzo[e]indol-3-io unido
Singularidad
2-(3-(4-(Dimetilamino)estiril)-5,5-dimetilciclohex-2-en-1-ilideno)malononitrilo destaca por su combinación única de características estructurales, que contribuyen a su alto rendimiento cuántico de fluorescencia y estabilidad. Estas propiedades lo hacen particularmente valioso en aplicaciones que requieren sondas fluorescentes sensibles y estables .
Propiedades
Número CAS |
27334-26-5 |
|---|---|
Fórmula molecular |
C21H23N3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H23N3/c1-21(2)12-17(11-18(13-21)19(14-22)15-23)6-5-16-7-9-20(10-8-16)24(3)4/h5-11H,12-13H2,1-4H3/b6-5+ |
Clave InChI |
PJQMYUHLAJJKJK-AATRIKPKSA-N |
SMILES isomérico |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
SMILES canónico |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


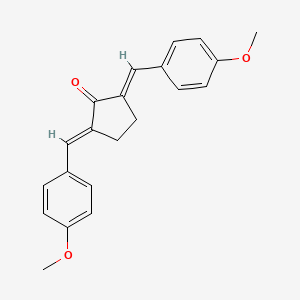
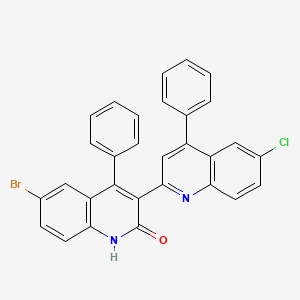
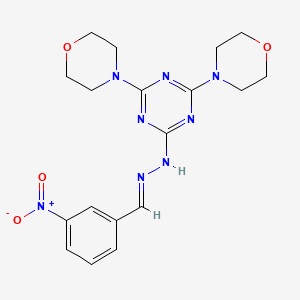
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
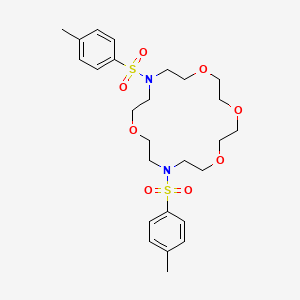
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
